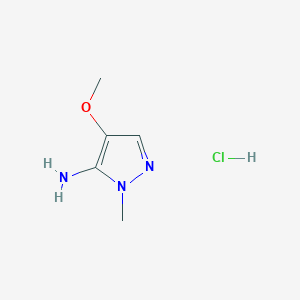![molecular formula C17H18N6O2 B6604178 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid CAS No. 80576-86-9](/img/structure/B6604178.png)
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is a complex organic compound known for its significant applications in various scientific fields. This compound features a pteridine ring system, which is a common structural motif in many biologically active molecules. The presence of both amino and carboxylic acid functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pteridine ring system, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1-(2,4-Diaminopteridin-6-yl)methyl]benzoic acid
- 4-[1-(2,4-Diaminopteridin-6-yl)ethyl]benzoic acid
- 4-[1-(2,4-Diaminopteridin-6-yl)propyl]benzoic acid
Uniqueness
4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pteridine ring system and the benzoic acid moiety allows for versatile chemical modifications and applications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-17(2,10-5-3-9(4-6-10)15(24)25)7-11-8-20-14-12(21-11)13(18)22-16(19)23-14/h3-6,8H,7H2,1-2H3,(H,24,25)(H4,18,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJXIGOLYXBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574555 |
Source


|
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80576-86-9 |
Source


|
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
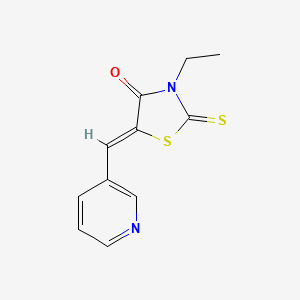
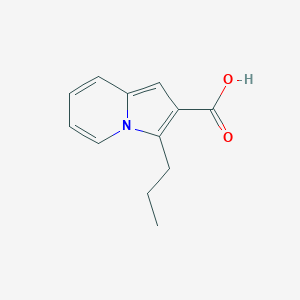

![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)

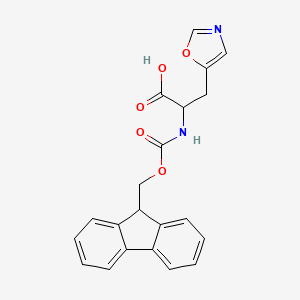
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)
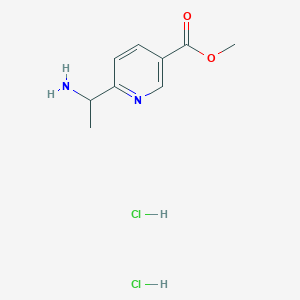
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)


